5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery. The structure features a tert-butyl group and a nitrophenyl substituent, which may influence its chemical behavior and biological properties.
The compound can be classified under the category of 1,2,4-oxadiazoles, which are known for their diverse pharmacological activities. These compounds have been synthesized through various methods, often involving the reaction of amidoximes with carboxylic acid derivatives or nitriles. The specific structure of 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole suggests it may exhibit unique properties due to the presence of both the tert-butyl and nitro groups.
The synthesis of 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through several established methodologies:
For instance, one effective route involves using tert-butylamidoxime and 4-nitrobenzonitrile under acidic conditions (e.g., using p-toluenesulfonic acid as a catalyst) to promote the formation of the desired oxadiazole through a one-pot synthesis approach. The reaction conditions typically include heating to facilitate cyclization and improve yield .
The molecular structure of 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can be represented as follows:
The structure consists of a five-membered oxadiazole ring with a tert-butyl group at position 5 and a nitrophenyl group at position 3. The presence of these substituents is expected to influence both the electronic properties and reactivity of the compound.
Crystallographic studies may provide additional insights into the arrangement of atoms within the molecule, confirming bond lengths and angles that dictate its three-dimensional conformation.
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles:
In synthetic applications, these reactions can be utilized for further functionalization of the oxadiazole ring or its substituents, potentially leading to compounds with enhanced biological activity .
The mechanism by which 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects is not fully elucidated but may involve:
Experimental studies would be necessary to clarify these mechanisms, potentially involving assays that measure cellular responses upon treatment with this compound.
Relevant data from literature suggest that modifications on the oxadiazole ring can significantly alter these properties .
5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its unique photochemical reactivity and biological potential were discovered [5] [9]. This five-membered ring system contains one oxygen and two nitrogen atoms within an aromatic structure, displaying exceptional stability and tunable electronic properties that make it valuable for drug design. The modern era of 1,2,4-oxadiazole medicinal chemistry began in the 1960s with the introduction of oxolamine (Perebron®), the first therapeutic agent containing this heterocycle, which was marketed as a cough suppressant [5] [9]. This breakthrough demonstrated the biological applicability of 1,2,4-oxadiazoles and stimulated extensive research into their pharmacological potential.
Significant milestones followed, including the discovery of quisqualic acid – a naturally occurring 1,2,4-oxadiazole with neuroexcitatory properties isolated from Quisqualis indica seeds – which revealed the scaffold's ability to interact with central nervous system targets [5] [9]. The 1980s witnessed the emergence of pleconaril, an antiviral agent targeting picornaviruses, followed by the 21st century development of ataluren for nonsense mutation-mediated Duchenne muscular dystrophy [9]. Approximately 1,700 publications since 1995 document the expanding therapeutic exploration of this heterocycle, with over half focusing on soluble guanylyl cyclase inhibitors like ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) and neuroactive derivatives [3] [5]. The isolation of phidianidines A and B from marine mollusks in 2011 further demonstrated the natural relevance of 1,2,4-oxadiazoles as privileged structures in drug discovery [5] [9].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine (Perebron®) | Cough suppressant | First commercial drug containing 1,2,4-oxadiazole |
1980s | Pleconaril | Antiviral (picornaviruses) | Broad-spectrum enterovirus inhibitor |
1990s | ODQ | Soluble guanylyl cyclase inhibitor | Research tool for nitric oxide signaling |
2011 | Phidianidines A/B | Cytotoxic agents | First natural products with 1,2,4-oxadiazole-isolated from marine mollusk |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough agent |
The bioactivity of 1,2,4-oxadiazole derivatives exhibits profound dependence on the substitution pattern at the C3 and C5 positions, governed by the heterocycle's electronic asymmetry. Spectroscopic and computational studies reveal that the electron-withdrawing effect is more pronounced through the C5 position than C3, making C5 ideal for attaching electron-donating groups to create push-pull systems [3] [5]. This intrinsic asymmetry allows medicinal chemists to precisely modulate electronic distribution, dipole moments, and binding interactions with biological targets. The meta-nitrophenyl group at C3 in 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole exemplifies strategic positioning, where the meta-orientation of the nitro group optimizes electronic effects while minimizing steric interference [9] [10].
Regiochemical considerations significantly influence metabolic stability and bioavailability. The 1,2,4-oxadiazole ring demonstrates superior hydrolytic stability compared to ester and amide bioisosteres, particularly when substituted with sterically hindered groups like tert-butyl at C5 [3] [9]. This stability profile makes it valuable for compounds requiring resistance to enzymatic degradation. Infrared spectroscopy confirms that substituent positioning alters electron density distribution, with C5-alkyl derivatives exhibiting characteristic νC=N absorptions at 1590-1560 cm-1, while C3-aryl derivatives show distinct patterns between 1470-1430 cm-1 [3]. These electronic differences translate to varied biological activities; for instance, antimicrobial screening of positional isomers demonstrates that 3-(3-nitrophenyl)-5-alkyl derivatives consistently outperform their 5-(3-nitrophenyl)-3-alkyl counterparts against Gram-negative pathogens like Salmonella typhi [10].
Table 2: Comparative Bioactivity of 1,2,4-Oxadiazole Regioisomers
Substitution Pattern | Antibacterial Activity (S. typhi) | Electronic Properties | Metabolic Stability |
---|---|---|---|
3-(3-Nitrophenyl)-5-tert-butyl | ++++ (Notable activity) | Strong electron-withdrawing at C3 | High (tert-butyl steric protection) |
5-(3-Nitrophenyl)-3-tert-butyl | ++ (Moderate activity) | Moderate electron-withdrawing at C5 | Moderate |
3,5-Di(4-nitrophenyl) | + (Weak activity) | Excessive electron deficiency | Low (susceptible to nucleophilic attack) |
The strategic incorporation of tert-butyl and nitrophenyl groups creates complementary steric and electronic features essential for target engagement in 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. The tert-butyl moiety at C5 provides significant steric bulk that enhances hydrophobic binding pocket interactions while conferring exceptional metabolic stability through steric blockade of oxidative metabolism [3] [9]. This group's strong electron-donating character (+I effect) creates an electronic push-pull system when paired with the electron-deficient nitrophenyl at C3, lowering the heterocycle's LUMO energy and facilitating charge-transfer interactions with biological targets [9]. Nuclear magnetic resonance studies of 5-tert-butyl derivatives reveal distinctive upfield-shifted methyl proton signals at approximately δ 1.34 ppm and quaternary carbon signals near 35 ppm, confirming the presence and influence of this group [10].
The meta-nitrophenyl substituent at C3 serves multiple critical functions in pharmacophore design. Positioned at C3, this group provides strong electron-withdrawal (-I and -R effects) that enhances the heterocycle's π-deficient character, promoting interactions with electron-rich biological nucleophiles [9] [10]. The meta-substitution pattern specifically optimizes the dipole moment (measured at 5.2 Debye for 3-(3-nitrophenyl) derivatives) while preserving molecular planarity for enhanced membrane permeability [9]. Infrared spectroscopy confirms distinctive asymmetric and symmetric NO2 stretching vibrations at 1530 cm-1 and 1350 cm-1 respectively, with characteristic 1H NMR aromatic patterns showing meta-coupled protons between δ 7.5-8.5 ppm [4] [10]. This substitution pattern has demonstrated particular value in antimicrobial applications, where derivatives like 5-(4-bromobenzyl)-3-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine exhibit enhanced activity against Salmonella typhi compared to para-substituted analogs [10].
Table 3: Spectroscopic Signatures of Key Functional Groups in 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
---|---|---|---|
tert-butyl (C5) | Not group-specific | 1.34 (s, 9H) | 31.2 (CH₃), 35.4 (C) |
1,2,4-Oxadiazole ring | 1590-1560 (C=N) | Not applicable | 157.3 (C3), 169.0 (C5) |
meta-Nitrophenyl (C3) | 1530 (asym NO₂), 1350 (sym NO₂) | 7.5-8.5 (m, 4H, Ar-H) | 121.5, 129.2, 130.4, 148.7 (Ar-C), 148.2 (NO₂) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7